1-(2,3-Dihydro-1H-inden-1-yl)piperidine
Description
Properties
CAS No. |
62687-79-0 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)piperidine |
InChI |
InChI=1S/C14H19N/c1-4-10-15(11-5-1)14-9-8-12-6-2-3-7-13(12)14/h2-3,6-7,14H,1,4-5,8-11H2 |
InChI Key |
AGECZFKPNRSRDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCC3=CC=CC=C23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs of 1-(2,3-Dihydro-1H-inden-1-yl)piperidine
Key Observations :
Key Observations :
Key Observations :
- The dichlorobenzyl-substituted 1k demonstrates targeted antiviral activity, whereas phenylcyclohexyl analogs exhibit broader neurological effects .
- Antimicrobial efficacy in piperidine-dione derivatives highlights the role of electron-withdrawing groups .
Analytical Data and Spectroscopic Comparisons
Table 4: Spectroscopic Data for Indenyl-Piperidine Derivatives
Key Observations :
- Aromatic protons in indenyl derivatives resonate between δ 7.12–7.99 ppm, while aliphatic piperidine carbons appear at δ 23–68 ppm .
Preparation Methods
Reaction Mechanism and Conditions
Key Data:
| Starting Material | Reducing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1-Indanecarbaldehyde | NaBHCN | Ethanol | 10°C → RT | 60–70% |
Advantages : High selectivity, mild conditions, and compatibility with sensitive functional groups.
Limitations : Requires stoichiometric reducing agents and chromatographic purification.
Leuckart-Wallach Reaction with 1-Indanone
The Leuckart-Wallach reaction offers an alternative route using 1-indanone (4 ) as the starting material. This method employs ammonium formate as both the nitrogen source and reductant.
Procedure:
Key Data:
Advantages : Avoids external reductants; suitable for large-scale synthesis.
Limitations : Moderate yields due to competing side reactions.
Intramolecular Cyclization of N-Allyl Precursors
Intramolecular cyclization provides a route to construct the piperidine ring directly on the indene scaffold. This method involves:
Key Data:
Advantages : Builds the piperidine ring in situ; enantioselective potential.
Limitations : Low yields due to catalyst sensitivity and byproduct formation.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield Range | Scalability | Cost | Practicality |
|---|---|---|---|---|
| Reductive Amination | 60–70% | High | $$ | Optimal for lab-scale |
| Leuckart-Wallach | 45–55% | Moderate | $ | Suitable for bulk |
| Intramolecular Cyclization | 35–40% | Low | $$$ | Limited utility |
Q & A
Q. How can bibliometric analysis identify emerging trends in piperidine-indene hybrid research?
- Methodological Answer : Use tools like VOSviewer or CiteSpace to map keyword co-occurrence networks (e.g., "spiro compounds," "CNS targets"). Analyze citation bursts in databases like Scopus or Web of Science. Focus on journals specializing in crystallography (e.g., Acta Crystallographica) and medicinal chemistry .
Q. What synthetic challenges arise in creating spiro derivatives of this compound?
Q. How do crystallographic data inform formulation strategies for this compound?
- Methodological Answer : Polymorph screening (e.g., solvent-drop grinding) identifies stable crystalline forms. Pair X-ray diffraction with thermal analysis (DSC/TGA) to correlate crystal structure with melting points and hygroscopicity. For amorphous dispersions, use hot-melt extrusion with polymers like HPMCAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
